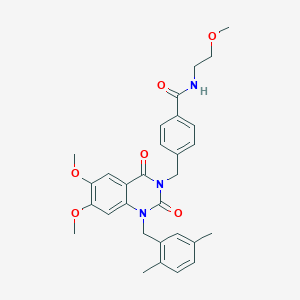![molecular formula C27H23FN4O3S B2383383 2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 2097888-71-4](/img/structure/B2383383.png)
2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This involves the study of the chemical reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One prominent area of application for similar compounds is in the development of novel antibacterial agents. Oxazolidinones, for example, have been recognized for their unique mechanism of bacterial protein synthesis inhibition, demonstrating effectiveness against a range of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. Studies have highlighted the potential for oxazolidinone derivatives in addressing antibiotic resistance, a growing concern in medical science (Zurenko et al., 1996).
Anticancer Research
Another significant area of application is in anticancer research, where compounds with similar structural features have been explored for their potential in inhibiting vital biological targets involved in cancer progression. For instance, derivatives of 1,2,4-triazole have shown promising anti-inflammatory and anticancer activities, suggesting a potential for these compounds in developing new cancer therapies (Virmani & Hussain, 2014).
Herbicidal Activities
In the agricultural sector, similar compounds have been investigated for their herbicidal activities, demonstrating effectiveness in controlling broadleaf weeds in rice fields. This highlights their potential utility in developing more efficient and environmentally friendly herbicides (Luo et al., 2008).
Enzyme Inhibition
The ability to inhibit specific enzymes has been another area of interest. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been evaluated as inhibitors of the kidney-type glutaminase, an enzyme implicated in cancer cell growth and survival, showcasing the potential of such compounds in targeted cancer therapies (Shukla et al., 2012).
Safety And Hazards
This involves the study of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This involves speculation on potential future research directions or applications for the compound, based on its properties and uses.
I hope this information is helpful! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-16-24-21(18(14-33)13-29-16)12-22-26(35-24)30-25(17-8-10-19(28)11-9-17)31-27(22)36-15-23(34)32(2)20-6-4-3-5-7-20/h3-11,13,33H,12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWMIISHIHHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N(C)C5=CC=CC=C5)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
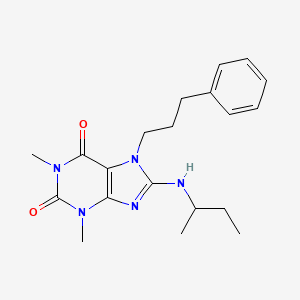
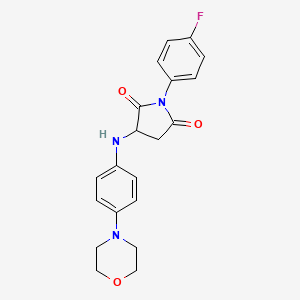
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
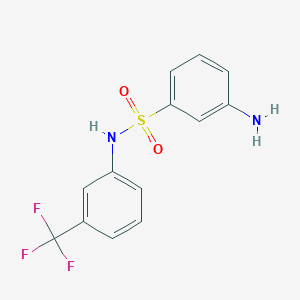

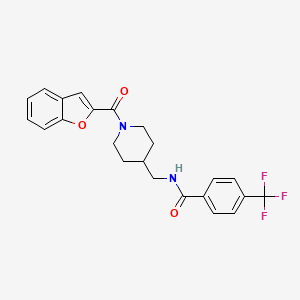
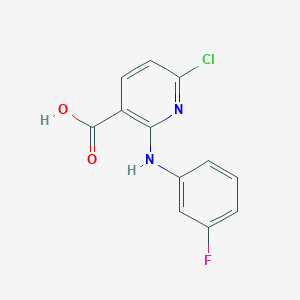
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
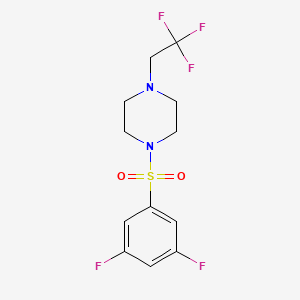
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
